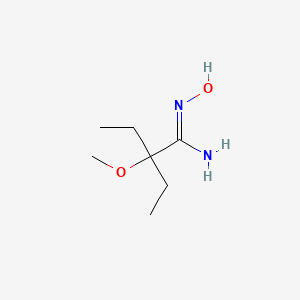

2-Ethyl-N'-hydroxy-2-methoxybutanimidamide

Description

2-Ethyl-N'-hydroxy-2-methoxybutanimidamide is a substituted imidamide derivative characterized by a four-carbon (butanimidamide) backbone with dual substituents at the 2-position: an ethyl (-C₂H₅) and a methoxy (-OCH₃) group. The N'-hydroxyimino moiety (-NHOH) is a reactive functional group common to this class of compounds, often implicated in coordination chemistry, catalysis, or pharmaceutical intermediate synthesis.

Properties

Molecular Formula |

C7H16N2O2 |

|---|---|

Molecular Weight |

160.21 g/mol |

IUPAC Name |

2-ethyl-N'-hydroxy-2-methoxybutanimidamide |

InChI |

InChI=1S/C7H16N2O2/c1-4-7(5-2,11-3)6(8)9-10/h10H,4-5H2,1-3H3,(H2,8,9) |

InChI Key |

GOKISLWDNXQMRR-UHFFFAOYSA-N |

Isomeric SMILES |

CCC(CC)(/C(=N/O)/N)OC |

Canonical SMILES |

CCC(CC)(C(=NO)N)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Given its primary use in research, it is likely produced in small quantities using laboratory-scale synthesis techniques .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-N’-hydroxy-2-methoxybutanimidamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Ethyl-N’-hydroxy-2-methoxybutanimidamide has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and effects on biological systems.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Ethyl-N’-hydroxy-2-methoxybutanimidamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are limited, but it is likely to involve common biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

N'-Hydroxy-2-methoxybutanimidamide

- Structure : Lacks the ethyl group at the 2-position, retaining only the methoxy substituent on the butanimidamide chain.

- Implications : Reduced steric bulk compared to the target compound may enhance solubility in polar solvents. This simpler structure is frequently utilized as a synthetic intermediate in pharmaceutical workflows .

2-(Diethylamino)-N′-hydroxyethanimidamide Structure: Features a diethylamino (-N(C₂H₅)₂) group on a shorter ethanimidamide (two-carbon) backbone. The shorter chain may reduce lipophilicity compared to the target compound .

N'-Hydroxy-2-phenoxyethanimidamide Structure: Substitutes the ethyl and methoxy groups with a phenoxy (-OPh) moiety on an ethanimidamide backbone. Such derivatives are explored in material science for their π-π stacking interactions .

N'-Hydroxy-2-(2-thienyl)ethanimidamide

- Structure : Incorporates a thiophene (heterocyclic) substituent on the ethanimidamide chain.

- Implications : The sulfur atom in the thienyl group confers unique electronic properties, useful in organic electronics or as a ligand in transition-metal complexes .

Physicochemical Properties

A comparative overview of key properties is summarized below:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Polarity | Likely Solubility Profile |

|---|---|---|---|---|---|

| 2-Ethyl-N'-hydroxy-2-methoxybutanimidamide | C₇H₁₅N₃O₂ | 173.21 | Ethyl, Methoxy | Moderate | Moderate in polar solvents |

| N'-Hydroxy-2-methoxybutanimidamide | C₅H₁₁N₃O₂ | 145.16 | Methoxy | High | High in water/ethanol |

| 2-(Diethylamino)-N′-hydroxyethanimidamide | C₆H₁₅N₃O | 145.21 | Diethylamino | Low | Soluble in DMSO/THF |

| N'-Hydroxy-2-phenoxyethanimidamide | C₈H₁₀N₂O₂ | 166.18 | Phenoxy | Low | Low in water |

| N'-Hydroxy-2-(2-thienyl)ethanimidamide | C₆H₈N₂OS | 156.21 | Thienyl | Moderate | Soluble in DCM/acetone |

Key Observations :

- The ethyl and methoxy groups in the target compound balance lipophilicity and polarity, making it versatile for diverse solvent systems.

- Aromatic substituents (e.g., phenoxy, thienyl) increase molecular weight and reduce aqueous solubility, favoring organic media.

- Amino groups (e.g., diethylamino) enhance basicity but may complicate purification due to protonation-dependent solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.